

N9-Isopropylolomoucine vs. Roscovitine: A Comparative Analysis for the Research Professional

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Compound of Interest

Compound Name: *N9-Isopropylolomoucine*

Cat. No.: *B1666366*

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In the landscape of cyclin-dependent kinase (CDK) inhibitors, **N9-Isopropylolomoucine** and Roscovitine stand out as widely utilized research tools. Both are purine-based, ATP-competitive inhibitors that have been instrumental in dissecting the intricate roles of CDKs in cellular processes ranging from cell cycle control to transcription and apoptosis. This guide provides a detailed, data-driven comparison of their biochemical potency, cellular effects, and underlying mechanisms of action to assist researchers in selecting the optimal inhibitor for their experimental needs.

Biochemical Potency: A Head-to-Head Comparison of Kinase Inhibition

The inhibitory activity of **N9-Isopropylolomoucine** (also known as Olomoucine II) and Roscovitine has been assessed against a variety of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values provide a clear quantitative measure of their respective potencies.

Target Kinase	N9-Isopropylolomoucine IC50 (μM)	Roscovitine IC50 (μM)
CDK1/cyclin B	7.6	0.65
CDK2/cyclin A	-	0.7
CDK2/cyclin E	0.1	0.7
CDK4/cyclin D1	19.8	>100
CDK5/p35	-	0.16
CDK7/cyclin H	0.45	0.49
CDK9/cyclin T	0.06	-
ERK1	-	34
ERK2	>100	14

Data compiled from multiple sources. Dashes indicate that data was not available in the comparative studies reviewed. Note that direct comparison values are prioritized where available.

As the data indicates, Roscovitine is a more potent inhibitor of CDK1, CDK2, and CDK5 than **N9-Isopropylolomoucine**.^[1] Conversely, **N9-Isopropylolomoucine** demonstrates significantly higher potency against CDK9/cyclin T.^[1] Both compounds are relatively weak inhibitors of CDK4/cyclin D1.^[1]

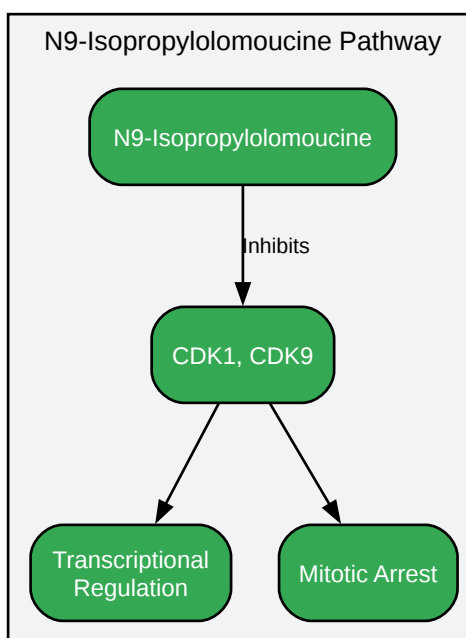
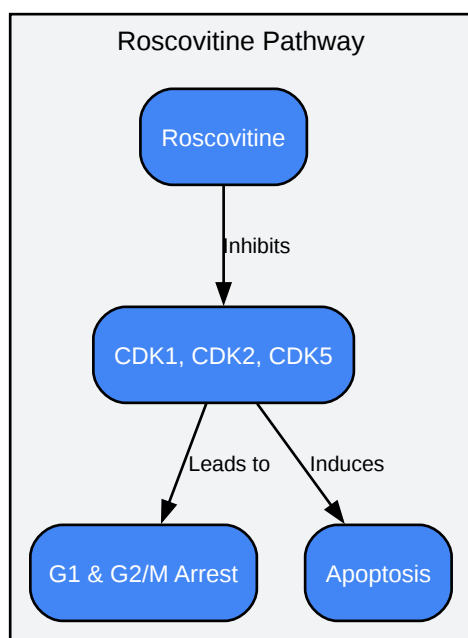
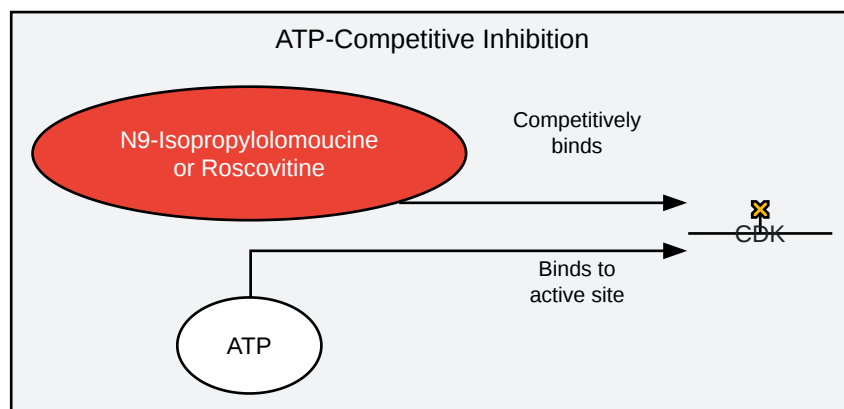
Mechanism of Action and Cellular Effects

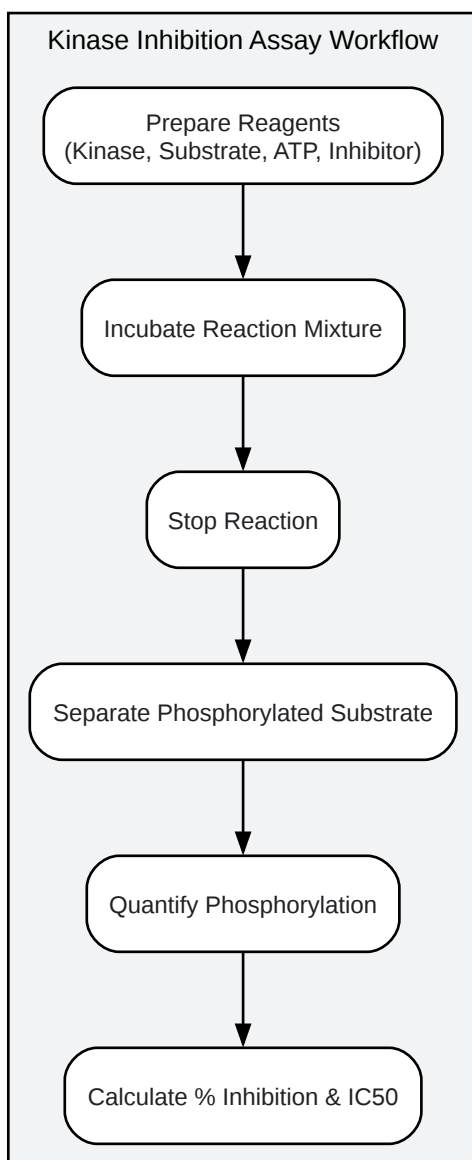
Both **N9-Isopropylolomoucine** and Roscovitine function by competing with ATP for the binding site on the kinase. This mode of action prevents the phosphorylation of substrate proteins, thereby arresting cellular processes dependent on CDK activity.

Roscovitine is a potent inhibitor of CDK1, CDK2, and CDK5.^[2] Its inhibition of CDK1 and CDK2 leads to cell cycle arrest in the G1 and G2/M phases.^[3] Roscovitine is also known to induce apoptosis in various cancer cell lines.^[4] This pro-apoptotic effect is often associated with the downregulation of anti-apoptotic proteins like Mcl-1 and XIAP.^[1] Furthermore, Roscovitine can

inhibit RNA synthesis, potentially through its action on CDK7 and CDK9, leading to the nuclear accumulation of p53.

N9-Isopropylolomoucine is highlighted as a mitotic CDK inhibitor, with a primary target of the CCNB1/CDK1 complex.[5] Its potent inhibition of CDK9 suggests a significant role in the regulation of transcription.





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